![molecular formula C12H18N2O4 B2929408 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)cyclopropanecarboxamide CAS No. 2320602-42-2](/img/structure/B2929408.png)
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)cyclopropanecarboxamide
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Description
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)cyclopropanecarboxamide, also known as BMS-986177, is a small molecule drug that has been developed for the treatment of various diseases. It is a cyclopropane carboxamide compound that has been shown to have promising results in preclinical studies.
Scientific Research Applications
Antibody Drug Conjugates
This compound can be used in the development of novel antibody drug conjugates (ADCs). ADCs are a class of therapeutics that combine the specificity of antibodies with the potency of small molecule drugs, often used in cancer therapy .
Anticonvulsant Research
The compound’s derivatives have been explored for their potential as anticonvulsants. Anticonvulsants are medications that prevent or reduce the severity of epileptic seizures or other convulsions .
Chemical Synthesis
It may serve as an intermediate in various chemical synthesis processes. Chemical synthesis is crucial for creating compounds with specific properties for use in a wide range of applications, from pharmaceuticals to materials science .
properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c15-10-3-4-11(16)14(10)6-8-18-7-5-13-12(17)9-1-2-9/h9H,1-8H2,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWKTHMCQVSPEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCOCCN2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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